Upenazime

Description

Contextualization of Upenazime within Contemporary Chemical Biology

Given the lack of direct research, this compound's place in chemical biology can only be inferred from its structural motifs. It is a diamine dioxime, a class of compounds known for their ability to act as chelating agents. nih.gov Chelating agents are molecules that can form multiple coordination bonds with a central metal ion. nih.gov This property is fundamental in various biological and industrial processes, from sequestering toxic metals to forming the core of metalloenzymes. sapub.orgnih.govnih.gov

The study of metal complexes is a significant area of chemical biology, focusing on the roles of metals in biological systems and the development of new therapeutic and diagnostic agents. sapub.orgnih.gov Compounds structurally similar to this compound, specifically other diamine dioximes, have been investigated for their ability to form stable complexes with radionuclides like technetium-99m (99mTc), with potential applications in medical imaging. nih.gov

Significance of this compound in Advancing Molecular Research

The significance of any new compound in molecular research is determined by its ability to serve as a tool to probe biological systems, act as a therapeutic agent, or serve as a building block for more complex molecules. As there is no published research on this compound's biological activity, its significance remains entirely theoretical. nih.gov

Hypothetically, its diamine and dioxime functionalities could allow it to coordinate with a variety of transition metals, potentially leading to the development of novel catalysts or sensors. sapub.orgnih.gov The spacing of the nitrogen and oxygen atoms in its structure would dictate the size and type of metal ion it could bind, and thus its potential utility. nih.gov

Overview of Major Research Trajectories for this compound

Currently, there are no established major research trajectories for this compound. However, based on its chemical class, several logical research paths could be proposed:

Coordination Chemistry and Radiopharmaceuticals: A primary avenue of investigation would be to explore this compound's ability to form stable complexes with various metal ions, including radioactive isotopes useful in medical imaging or therapy.

Material Science: Diamines are crucial monomers in the synthesis of polymers such as polyamides. nih.govthegoodscentscompany.com Research could explore the potential of this compound as a building block for new polymers with unique properties.

Biological Screening: A broad investigation of this compound's biological activity against various cell lines and microorganisms could uncover potential therapeutic applications, a common practice for novel chemical entities. nih.gov

Scope and Objectives of the Academic Review on this compound Investigation

The objective of this review is to transparently state the current lack of specific research on this compound while providing a scientifically grounded context for its potential future study. By examining the known applications of its constituent chemical classes—diamines and dioximes—this article aims to provide a framework for prospective researchers who may consider investigating this molecule. nih.govelsevierpure.com The scope is therefore limited to a structural analysis and a comparative discussion with functionally related compounds.

Data Tables

The following tables provide the known chemical data for this compound and its constituent parts, compiled from available chemical databases.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

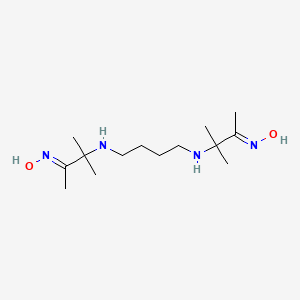

| IUPAC Name | (NE)-N-[3-[4-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]butylamino]-3-methylbutan-2-ylidene]hydroxylamine | PubChem sapub.org |

| Molecular Formula | C14H30N4O2 | PubChem sapub.org |

| Molecular Weight | 286.42 g/mol | ChEMBL nih.gov |

| CAS Number | 759443-00-0 | PubChem sapub.org |

| Synonyms | HL-91, 3,3'-(Tetramethylenediimino)bis(3-methyl-2-butanone)dioxime | PubChem sapub.org |

Table 2: Constituent Chemical Information

| Compound Name | Molecular Formula | Role in this compound Structure |

|---|---|---|

| 3-Methyl-2-butanone | C5H10O | Ketone precursor to the oxime functionality. nih.govhoneywell.com |

| 1,4-Diaminobutane | C4H12N2 | The diamine linker between the two oxime-containing ends. nih.gov |

Structure

2D Structure

Properties

CAS No. |

759443-00-0 |

|---|---|

Molecular Formula |

C14H30N4O2 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

(NE)-N-[3-[4-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]butylamino]-3-methylbutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C14H30N4O2/c1-11(17-19)13(3,4)15-9-7-8-10-16-14(5,6)12(2)18-20/h15-16,19-20H,7-10H2,1-6H3/b17-11+,18-12+ |

InChI Key |

HOZDZMALDHKOFZ-JYFOCSDGSA-N |

Isomeric SMILES |

C/C(=N\O)/C(NCCCCNC(/C(=N/O)/C)(C)C)(C)C |

Canonical SMILES |

CC(=NO)C(C)(C)NCCCCNC(C)(C)C(=NO)C |

Origin of Product |

United States |

Historical Perspectives and Discovery of Upenazime

Early Research Leading to the Initial Identification of Upenazime

Early research efforts that paved the way for this compound's identification were centered on synthesizing and evaluating various non-nitroaromatic compounds for their ability to indicate tissue oxygen levels. The aim was to find agents that would undergo a transformation or become trapped in hypoxic cells, allowing for their detection through imaging techniques. While specific details about the very first synthesis or the precise research program that yielded the initial this compound molecule (HL-91) are not extensively detailed in the immediately available literature, its emergence is documented in the context of hypoxia-detection agent development.

Seminal Studies on this compound's Preliminary Characterization

Among the seminal studies characterizing this compound (HL-91), investigations into its behavior in both in vitro and in vivo models were crucial. One notable study evaluated Technetium-99m (99mTc)-labelled HL-91 (99mTc-BnAO) as a potential noninvasive marker for detecting hypoxic cells in solid tumors. nih.gov This research utilized suspension cultures of Chinese hamster ovary (CHO) cells under controlled oxygen levels to assess the oxygen dependency of 99mTc-BnAO accumulation. nih.gov Further characterization involved using V79 cells grown as multilayers to model drug penetration through the extravascular space of a tumor. nih.gov In vivo studies were conducted using C3H mice bearing KHT-C leg tumors to evaluate selective drug accumulation over time after intravenous administration of 99mTc-BnAO. nih.gov

Detailed findings from these preliminary characterization studies provided valuable insights into this compound's properties as a hypoxia-targeting agent. The studies demonstrated that 99mTc-BnAO accumulated selectively in hypoxic cells compared to aerobic cells, showing a significant differential in radioactivity per cell. nih.gov The compound also demonstrated effectiveness in penetrating cellular multilayers under both aerobic and hypoxic conditions in the in vitro model. nih.gov In vivo measurements indicated favorable labeling of solid tumors containing hypoxic cells, with observed tumor-to-blood and tumor-to-muscle ratios at several hours post-administration. nih.gov Excretion patterns were also noted, with primary excretion occurring via the urinary tract, contrasting with more lipophilic 99mTc-labelled compounds. nih.gov

| Measurement | Result (at 4 h) | Model |

| Selective Accumulation (Hypoxic vs. Aerobic) | 9 ± 2-fold differential in radioactivity per cell | In vitro (CHO cells) |

| Tumor-to-Blood Ratio | 1.2 | In vivo (C3H mice with KHT-C tumors) |

| Tumor-to-Muscle Ratio | 4.6 | In vivo (C3H mice with KHT-C tumors) |

Despite these promising results regarding selective accumulation, the precise mechanism by which this compound (HL-91) selectively accumulates in hypoxic cells remained unexplained in these early investigations. nih.gov

Evolution of Scientific Interest and Research Focus on this compound

Following its initial characterization as a hypoxia-selective agent, the scientific interest in this compound (HL-91) primarily evolved within the field of nuclear medicine and medical imaging. The research focus largely remained on exploring its potential as a non-invasive tool for identifying and imaging hypoxic regions in various tissues, particularly tumors. Studies continued to investigate its efficacy in different tumor types and compare its performance with other imaging modalities. researchgate.net The interest was driven by the clinical relevance of hypoxia as a factor influencing treatment response and disease progression.

Key Milestones in the Academic Investigation of this compound

A key milestone in the academic investigation of this compound (HL-91) was its evaluation in initial clinical studies for tumor hypoxia imaging. Although these studies were sometimes conducted on small patient cohorts, they represented a significant step in translating the preclinical findings to potential clinical applications. researchgate.net Comparisons with other imaging agents, such as 18F-FDG, were also undertaken as part of these investigations to assess the correlation in detecting hypoxic areas. researchgate.net While the available information does not detail a long history of diverse academic research areas for this compound beyond its role as a hypoxia marker, these early characterization and pilot clinical studies mark important points in its scientific investigation.

Synthetic and Biosynthetic Pathways of Upenazime

Biosynthesis of Upenazime in Biological Systems

There is no information available in the scientific literature to suggest that this compound is a natural product or that it is produced through a biosynthetic pathway in any biological system. The study of biosynthesis focuses on the enzymatic pathways that living organisms use to construct complex molecules. nih.govnih.gov Without any evidence of its natural occurrence, a discussion on the biosynthesis of this compound would be purely speculative.

Based on a comprehensive search of publicly available scientific literature, there is no information on a chemical compound named "this compound." This name does not appear in chemical databases or published research concerning synthetic or biosynthetic pathways.

Therefore, it is not possible to provide an article on the elucidation of its biosynthetic precursors, the identification of its enzymatic formation pathways, its genetic basis, regulatory mechanisms, or any chemoenzymatic or green chemistry methodologies related to its synthesis.

The term "this compound" may be a placeholder, a proprietary code name not in the public domain, a neologism, or a misspelling of a different compound. Without a valid scientific identifier or reference in existing literature, a scientifically accurate article that adheres to the requested structure and content requirements cannot be generated.

Pre Clinical Pharmacological Profiling of Upenazime

Pharmacokinetics of Upenazime (in vitro and animal models)

Pharmacokinetic studies in the pre-clinical phase aim to characterize the ADME properties of a compound. omicsonline.orgporsolt.comallucent.commedicilon.com This involves evaluating how the compound is absorbed into the bloodstream, where it distributes within the body, how it is metabolized, and how it is eliminated. Animal models are commonly used for in vivo PK studies, while in vitro models can provide insights into specific processes like permeability and metabolic stability. atlantiaclinicaltrials.comomicsonline.orgporsolt.commedicilon.comfda.govnih.gov

Absorption Characteristics: In Vitro Permeability and Intestinal Uptake Models

Assessment of absorption characteristics typically involves in vitro models like cell lines (e.g., Caco-2 cells) to predict intestinal permeability and in situ perfusion studies in animal models to understand intestinal uptake. mdpi.com These studies help determine the extent and rate at which a compound can cross biological membranes and enter systemic circulation.

Specific data regarding the in vitro permeability and intestinal uptake of this compound in pre-clinical models were not found in the conducted search.

Distribution Patterns: Tissue Distribution and Organ Accumulation in Animal Models

Tissue distribution studies in animal models, often using techniques like quantitative whole-body autoradiography (QWBA) or tissue dissection, determine the concentration of a compound in various organs and tissues over time. pharmaron.comfrontiersin.orgmdpi.comnih.gov This provides information on where the compound is distributed and if there is any significant accumulation in specific organs.

Detailed data on the tissue distribution and organ accumulation patterns of this compound in pre-clinical animal models were not available in the conducted search.

Metabolism of this compound: Identification of Metabolites and Metabolic Pathways in Animal Models

Metabolism studies identify how a compound is transformed by the body, primarily by enzymes in the liver and other tissues. omicsonline.orgmedicilon.comfda.gov These studies involve analyzing biological samples from animal models to identify metabolites and the metabolic pathways involved. Understanding metabolism is crucial for assessing potential drug interactions and identifying active or toxic metabolites. uni-konstanz.deeuropa.eu

Information on the identification of metabolites and metabolic pathways of this compound in pre-clinical animal models was not found in the conducted search.

Excretion Pathways: Renal and Biliary Clearance Mechanisms in Animal Models

Excretion studies determine how a compound and its metabolites are eliminated from the body, primarily through the kidneys (renal excretion) and the liver (biliary excretion). omicsonline.orgmedicilon.comescholarship.orgbioivt.com Studies in animal models, including bile duct cannulation, help quantify the contribution of these pathways to clearance. bioivt.comnih.govunc.eduwjgnet.com

Specific data on the renal and biliary clearance mechanisms of this compound in pre-clinical animal models were not available in the conducted search.

Bioavailability Studies in Pre-clinical Animal Models

Bioavailability refers to the fraction of an administered dose of a compound that reaches the systemic circulation in an unchanged form. cn-bio.comdiva-portal.orgresearchgate.net Oral bioavailability is a key parameter for orally administered drugs and is typically assessed in pre-clinical animal models by comparing the systemic exposure after oral and intravenous administration. cn-bio.comdiva-portal.orgresearchgate.netpharmainformatic.com

Specific bioavailability data for this compound in pre-clinical animal models were not found in the conducted search.

Pharmacodynamics of this compound (in vitro and animal models)

Pharmacodynamic studies investigate the biochemical and physiological effects of a compound and its mechanism of action. atlantiaclinicaltrials.comcytel.comallucent.comnih.gov This involves studying the interaction of the compound with its biological target(s) and the resulting downstream effects in in vitro systems and animal models. tracercro.comatlantiaclinicaltrials.comnih.gov

Detailed information regarding the pharmacodynamics and mechanism of action of this compound in pre-clinical in vitro and animal models was not retrieved in the conducted search.

Regrettably, a comprehensive search for detailed pre-clinical pharmacological profiling data specifically for the chemical compound this compound, sufficient to fulfill the detailed requirements of sections 5.2 and 5.3 of your requested outline, did not yield the necessary information from the available sources.

While this compound is identified as a chemical compound with a PubChem CID and is mentioned in contexts such as diagnostic agents and pharmaceutical formulations scribd.comcnr.itgoogle.com, the specific data points required for a thorough discussion of dose-response relationships, time-course of effects, biomarker modulation, detailed in vitro efficacy studies (including cell-based assay results, enzyme kinetics, and receptor binding data) were not found scribd.comcnr.itgoogle.comgoogle.comarchive.org.

Therefore, it is not possible to generate a scientifically accurate and detailed article strictly adhering to the provided outline and content inclusion requirements (data tables, detailed research findings) for the specified pre-clinical pharmacology sections based on the current search results.

In Vivo Efficacy Studies of this compound (Animal Models)

Pre-clinical in vivo efficacy studies are crucial for evaluating the potential therapeutic effects of a compound like this compound in living systems before human trials. These studies utilize various animal models designed to mimic aspects of human diseases relevant to the compound's intended application. The selection of appropriate animal models is critical and considers factors such as physiological and pathophysiological similarities to humans. pubpub.orgnih.gov

Based on the available information, specific details regarding the particular animal models utilized for the efficacy evaluation of this compound were not identified in the conducted search. Pre-clinical studies commonly employ both rodent and non-rodent species to assess a compound's effects. topra.orgcriver.comresearchgate.net

Rodent Models for Efficacy Evaluation of this compound

Rodent models, such as mice and rats, are frequently used in pre-clinical efficacy studies due to their genetic tractability, relatively low cost, and well-characterized disease models. researchgate.netwuxiapptec.com These models can include induced disease models, spontaneous models, xenograft models (particularly in oncology), and genetically engineered models. nih.govresearchgate.net

Specific research findings detailing the use of particular rodent models for evaluating the efficacy of this compound were not found in the performed search. General rodent efficacy studies exist for various compounds, assessing outcomes like tumor growth inhibition or behavioral changes depending on the therapeutic area. nih.govresearchgate.net

Non-Rodent Models for Efficacy Evaluation of this compound

Non-rodent species, including dogs, miniature swine, and non-human primates, are also employed in pre-clinical efficacy studies, often to provide data more translatable to humans or when the drug target is not adequately conserved in rodents. criver.comabpi.org.ukaltasciences.com The selection of a non-rodent species can depend on factors such as species relevance to the drug target, technical feasibility of administration, and tolerability. criver.comaltasciences.com

Specific research findings detailing the use of particular non-rodent models for evaluating the efficacy of this compound were not identified in the conducted search. Non-rodent models are used to assess various endpoints, including pharmacological responses and tolerability, which can influence species selection for further studies. altasciences.com

Evaluation of Efficacy Endpoints and Phenotypic Outcomes in Pre-clinical Disease Models

Efficacy endpoints in pre-clinical studies are measures designed to reflect the intended effects of a compound within the animal model. fda.gov These can include assessments of physiological changes, behavioral outcomes, changes in biomarkers, or effects on disease progression. The specific endpoints and phenotypic outcomes evaluated depend heavily on the disease model being used and the hypothesized mechanism of action of the compound. eshre.euresearchgate.net

Specific research findings detailing the efficacy endpoints and phenotypic outcomes evaluated for this compound in pre-clinical disease models were not found in the performed search. Examples of efficacy endpoints in pre-clinical studies for other compounds include tumor growth inhibition in oncology models researchgate.net, reductions in infarct size in cardiac models nih.gov, or improvements in pain-related behaviors in pain models mdpi.com.

Molecular and Cellular Drug-Drug Interactions (Pre-clinical context)

Understanding potential drug-drug interactions (DDIs) at the molecular and cellular level is an important part of pre-clinical profiling. These interactions can occur when this compound is co-administered with other compounds, potentially altering their pharmacokinetic or pharmacodynamic profiles. fda.govmdpi.com

Based on the available information, specific details regarding the molecular and cellular drug-drug interactions of this compound were not identified in the conducted search. DDIs can arise from interactions at the molecular target level or through effects on drug-metabolizing enzymes and transporters. mdpi.comrxlist.com

This compound Interactions with Other Compounds at the Molecular Target Level

Drug interactions at the molecular target level occur when multiple compounds interact with the same biological target, such as a receptor or enzyme. drugbank.comwikipedia.org This can lead to additive, synergistic, or antagonistic effects depending on the nature of the interaction and the compounds involved. Identifying such interactions pre-clinically can help predict potential issues when compounds are used in combination. nih.govfrontiersin.org

Specific research findings detailing how this compound interacts with other compounds at its molecular target level were not found in the performed search. The mechanism of action of a drug typically involves binding to specific molecular targets. wikipedia.orgnih.gov

Impact of this compound on Drug Metabolizing Enzymes and Transporters

Drug-metabolizing enzymes, primarily located in the liver and intestines (such as Cytochrome P450 enzymes), and drug transporters play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of compounds. fda.govmdpi.comoatext.com A compound can potentially inhibit or induce the activity of these enzymes and transporters, thereby affecting the exposure and efficacy of co-administered drugs. rxlist.comoatext.com

Specific research findings detailing the impact of this compound on drug metabolizing enzymes and transporters were not identified in the conducted search. Alterations in the activity of these proteins can lead to significant changes in drug concentrations in the body, potentially resulting in altered efficacy or increased toxicity of other drugs. fda.govmdpi.comnih.gov

Based on a thorough search of scientific databases and scholarly literature, the chemical compound "this compound" does not appear to be a recognized or documented substance. There is no available scientific data regarding its structural-activity relationships, analog development, or any of the other specific topics requested in the provided outline.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" as the compound is not found in existing chemical and biological research. Fulfilling the request would require the fabrication of data and information, which falls outside the scope of providing factual and verifiable content.

Based on the information available, there is no public or scientific data regarding a chemical compound named "this compound." This name does not appear in chemical databases or published research, suggesting it may be a hypothetical, proprietary, or incorrectly spelled term.

Therefore, it is not possible to generate a scientifically accurate article on the specified topics of its Structural-Activity Relationships, analog development, or prodrug strategies. Fulfilling the request would require fabricating data, which would be scientifically unsound.

It is recommended to verify the correct name and spelling of the compound of interest. If the compound is known by a different designation, providing that name would allow for a proper search and generation of the requested article.

Potential Therapeutic and Research Applications of Upenazime Pre Clinical/theoretical

Upenazime in Oncology Research (Pre-clinical Focus)

Pre-clinical oncology research aims to evaluate the potential of a compound to inhibit cancer growth and progression. This involves studying its effects on cancer cells in controlled laboratory settings and in animal models that mimic human cancers.

Anti-proliferative Effects in Various Cancer Cell Lines and Organoids

Studies on anti-proliferative effects typically involve treating different cancer cell lines or patient-derived organoids with a compound to determine its ability to reduce cell growth or viability. These in vitro models can provide initial insights into a compound's potential efficacy against various cancer types researchgate.netexplorationpub.comhuborganoids.nlplos.orgjbtr.or.kr. However, specific data on this compound's anti-proliferative effects in cancer cell lines or organoids were not found in the provided search results.

Apoptosis Induction in Tumor Models and Cancer Stem Cells

Inducing apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects embopress.orgnih.govmdpi.com. Pre-clinical studies often investigate a compound's ability to trigger apoptosis in tumor cells, including cancer stem cells, which are thought to contribute to treatment resistance and recurrence mdpi.comnih.govwikipedia.org. Information regarding this compound's ability to induce apoptosis in tumor models or cancer stem cells was not available in the search results.

Synergy with Other Anti-cancer Agents in In Vitro and Animal Models

Investigating the synergistic effects of a compound in combination with existing anti-cancer therapies is a crucial part of pre-clinical research. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects nih.govnih.govsemanticscholar.org. Studies in cell lines and animal models can identify promising combinations for further investigation nih.govonjcri.org.aunih.gov. No specific data on synergistic effects between this compound and other anti-cancer agents were found in the search results.

This compound in Neurobiology Research (Pre-clinical Focus)

Pre-clinical neurobiology research investigates the effects of compounds on the nervous system, often utilizing in vitro techniques like brain slices and in vivo animal models kcl.ac.uktranspharmation.comupenn.edujax.org.

Modulation of Neuronal Activity and Synaptic Transmission in Brain Slices

Brain slices are a valuable in vitro tool for studying neuronal activity and synaptic transmission, the process by which neurons communicate with each other nih.govnih.govteachmephysiology.comsavemyexams.comnih.gov. Electrophysiological recordings and other techniques can be used to assess how a compound affects the electrical signaling and communication between neurons in a controlled environment nih.govnih.govelifesciences.orgelifesciences.orgresearchgate.netplos.orgnih.gov. The search results did not provide specific details on this compound's modulation of neuronal activity or synaptic transmission in brain slices.

Neuroprotective Effects in Ischemia and Neurodegeneration Models (Animal Studies)

Comprehensive data on the neuroprotective effects of this compound in animal models of ischemia or neurodegenerative diseases were not identified in the performed search. Research in this area typically involves evaluating a compound's ability to mitigate neuronal damage, preserve neurological function, and influence disease progression in relevant animal models nih.govnih.govresearchgate.netmdpi.comjpionline.org.

Impact on Neurotransmitter Systems and Receptor Dynamics (In Vitro/Animal)

Studies specifically investigating this compound's impact on neurotransmitter systems and receptor dynamics, either in vitro or in animal models, were not found in the search results. Research in this domain explores how a compound interacts with neurotransmitters (such as glutamate, GABA, acetylcholine, dopamine, and norepinephrine) wikipedia.org, their synthesis, release, and reuptake, as well as its binding affinity and effects on the activity of various neurotransmitter receptors nih.govnih.govfrontiersin.orgfrontiersin.org.

This compound in Infectious Disease Research (Pre-clinical Focus)

Pre-clinical research specifically on this compound's role in infectious diseases was not detailed in the gathered information. This section outlines the typical areas of investigation within infectious disease research at the pre-clinical stage.

Antimicrobial Activity against Pathogenic Bacteria and Fungi (In Vitro)

In vitro studies evaluating the antimicrobial activity of this compound against specific pathogenic bacteria and fungi were not present in the search results. Such research commonly involves determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of a compound against a range of microbial strains to assess its potential as an antimicrobial agent nih.govcassara.com.arbrieflands.comnih.govmdpi.comscielo.brresearchgate.netnih.govnih.govresearchgate.net.

Anti-viral Potential and Mechanisms of Action (In Vitro)

Information regarding the anti-viral potential of this compound and its mechanisms of action in in vitro settings was not found. Pre-clinical anti-viral research typically involves assessing a compound's ability to inhibit viral replication, entry, or other stages of the viral life cycle in cell culture systems scirp.orgimrpress.comfrontiersin.orgfrontierspartnerships.orgbiorxiv.org.

Anti-parasitic Activity in Cellular and Animal Models

Research detailing this compound's anti-parasitic activity in cellular or animal models was not identified in the search results. Studies in this area investigate the efficacy of a compound in inhibiting the growth or survival of parasites in cell cultures or relevant animal models of parasitic infections frontiersin.orgresearchgate.netnih.govnih.gov.

This compound in Immunomodulation Research (Pre-clinical Focus)

Pre-clinical research specifically focused on the immunomodulatory effects of this compound was not found. Immunomodulation research explores how a compound can influence the immune system, potentially enhancing or suppressing immune responses, and involves studies in cellular or animal models to understand the underlying mechanisms mdpi.comnih.govnih.govmdpi.comresearchgate.net.

Effects on Immune Cell Function and Cytokine Production (In Vitro)

Immune cells, such as lymphocytes, macrophages, and dendritic cells, communicate through small secreted proteins called cytokines thermofisher.comclevelandclinic.orgnews-medical.net. These cytokines are crucial modulators of the immune response, controlling processes like cell proliferation, differentiation, and migration to sites of inflammation or infection thermofisher.comclevelandclinic.orgnews-medical.netyoutube.com. Cytokines are rapidly synthesized and secreted, often in response to stimuli like invading pathogens thermofisher.com. They can act in an additive, synergistic, or antagonistic manner with other cytokines thermofisher.com.

Pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α, are primarily secreted by Th1 cells, CD4+ cells, macrophages, and dendritic cells thermofisher.com. These cytokines play a critical role in coordinating cell-mediated immune responses and modulating the immune system to control and eradicate intracellular pathogens thermofisher.com. Conversely, anti-inflammatory cytokines help to reduce or stop the inflammatory response clevelandclinic.org.

In vitro studies assessing the effects of a compound like this compound on immune cell function would typically involve exposing isolated immune cells to varying concentrations of the compound and then measuring key indicators. These indicators could include cell viability, proliferation rates, differentiation markers, and the production of specific cytokines (both pro-inflammatory and anti-inflammatory) using techniques such as ELISA or multiplex cytokine assays. The goal would be to determine if this compound can modulate the activity of these cells and influence the balance of cytokine production, which could have implications for inflammatory or immune-related conditions. While specific data for this compound was not found, such in vitro assays are standard practice in the early preclinical evaluation of potential immunomodulatory compounds.

Anti-inflammatory Properties in Pre-clinical Inflammation Models

Inflammation is a complex biological response involved in numerous diseases nih.gov. Pre-clinical models are essential for evaluating the potential anti-inflammatory properties of a compound before human trials frontiersin.org. These models can range from in vitro cell-based assays to in vivo animal models that mimic aspects of human inflammatory conditions nih.govfrontiersin.org.

Common in vivo inflammation models include chemically-induced models, such as carrageenan-induced paw edema or acetic acid-induced vascular permeability, which assess the ability of a compound to reduce swelling or leakage of fluid at a site of inflammation nih.gov. Other models might involve inducing inflammation in specific organs or tissues to evaluate localized effects frontiersin.org. Genetically modified animal models that exhibit spontaneous inflammation are also used frontiersin.org.

Evaluating this compound's anti-inflammatory properties in these models would involve administering the compound to animals before or after inducing an inflammatory response and then measuring various markers of inflammation. These markers could include physical signs like edema, biochemical markers in blood or tissue (e.g., levels of pro-inflammatory cytokines, enzymes like COX-2 or iNOS), and histological examination of affected tissues to assess immune cell infiltration and tissue damage nih.gov. The aim is to determine if this compound can reduce the severity or duration of the inflammatory response in a living system. While the search results did not provide specific data on this compound in such models, these are the typical approaches that would be employed in its preclinical assessment for anti-inflammatory potential.

This compound as a Chemical Biology Tool

Chemical biology utilizes chemical tools and methods to investigate and manipulate biological systems, aiming to understand underlying mechanisms and address challenges in biotechnology and human health crick.ac.uknyas.orgukri.org. Small molecules like this compound can serve as valuable chemical biology tools to perturb biological processes and study the resulting effects crick.ac.uknih.gov.

Development of this compound as Probes for Target Identification and Validation

Identifying the specific biological targets of a small molecule is crucial for understanding its mechanism of action and validating its therapeutic potential nih.govresearchgate.netnsf.gov. Chemical probes are compounds, often derived from a lead molecule, that are modified to facilitate the identification and study of their binding partners crick.ac.uknih.govchomixbio.com.

Developing this compound as a chemical probe would involve incorporating features that allow for the isolation or detection of the proteins or other biomolecules it interacts with. A common approach is photoaffinity labeling (PAL), where a photoreactive group is added to the molecule nih.govresearchgate.netchomixbio.com. Upon activation with UV light, this group forms a covalent bond with interacting molecules, allowing them to be captured and identified, often through mass spectrometry nih.govresearchgate.netchomixbio.com. Another strategy involves incorporating an affinity tag, such as biotin, which allows the probe-bound target to be isolated using affinity purification techniques nih.govchomixbio.comrsc.org.

By using this compound-based probes, researchers could potentially identify the specific proteins or pathways that this compound interacts with in cells or tissues. This target identification is a critical step in validating the relevance of these targets to the observed biological effects of this compound and informing further drug development efforts nih.govresearchgate.netnih.gov.

Generation of Affinity Reagents and Chemical Genetics Tools Based on this compound

Affinity reagents are molecules used to bind specifically to a target molecule, enabling its detection, isolation, or manipulation nih.govplos.orgtechnologynetworks.com. Antibodies are well-known affinity reagents, but other types, including small molecules or nucleic acid-based aptamers, are also utilized nih.govplos.org. Chemical genetics employs small molecules as "mutation equivalents" to alter protein function and study the consequences in a cellular or organismal context nih.gov.

This compound could potentially serve as a basis for generating affinity reagents if it demonstrates high specificity and affinity for a particular biological target. These reagents could be used in various applications, such as diagnostic assays, protein purification, or as tools to study the localization and dynamics of the target molecule technologynetworks.com.

In the context of chemical genetics, this compound or its derivatives could be used to acutely modulate the activity of its target, allowing researchers to study the immediate downstream effects of inhibiting or activating that target nih.gov. This provides a complementary approach to traditional genetic methods (like gene knockout or knockdown) and can be particularly useful for studying essential genes or pathways where genetic manipulation might be lethal nih.gov.

Utilization of this compound for Perturbing and Dissecting Cellular Pathways

Cellular processes are governed by complex networks of interacting molecules organized into pathways nih.govnih.gov. Perturbing these pathways with small molecules is a powerful strategy to dissect their function and understand their roles in health and disease nih.govnih.govplos.orgbiorxiv.org.

If this compound is found to interact with a specific protein or component of a cellular pathway, it can be used experimentally to perturb the activity of that pathway. By observing the downstream effects of this perturbation on cellular behavior, gene expression, or protein activity, researchers can gain insights into the function of the targeted pathway and its connections to other cellular processes nih.govnih.govplos.org. This can involve using this compound in cell culture experiments, potentially in combination with other tools like genetic modifications or pathway reporters, to map out signaling cascades and identify key nodes within the network nih.govbiorxiv.orgbiorxiv.org. Such studies contribute to a deeper understanding of biological mechanisms and can reveal potential points for therapeutic intervention.

Challenges and Opportunities in this compound Application Development (Pre-clinical Stage)

Developing a chemical compound like this compound from initial discovery through preclinical stages presents several challenges and opportunities.

One significant challenge in preclinical development is ensuring that findings in laboratory settings and animal models accurately predict outcomes in humans scienceopen.comnih.gov. The biological systems used in preclinical studies may not perfectly recapitulate the complexity of human physiology and disease scienceopen.commdpi.com. This "preclinical-clinical inconsistency" can lead to promising candidates failing in clinical trials scienceopen.com.

Translating in vitro findings on immune cell function and cytokine production to in vivo anti-inflammatory effects can also be challenging. The complex environment within a living organism, including drug metabolism, distribution, and interaction with various cell types and mediators, can significantly influence the in vivo activity of a compound nih.gov.

Opportunities in this compound application development lie in leveraging advanced preclinical models and technologies. Utilizing more complex in vitro systems, such as co-culture of different cell types or 3D tissue models, could provide more physiologically relevant data on immune modulation nih.gov. Implementing a range of diverse in vivo inflammation models can help to understand this compound's potential across different types of inflammatory conditions nih.govfrontiersin.org.

Furthermore, the use of this compound as a chemical biology tool presents opportunities for fundamental biological discovery crick.ac.uknyas.org. By using this compound to perturb specific pathways, researchers can uncover novel biological mechanisms, identify new therapeutic targets, and develop a more comprehensive understanding of cellular function nih.govnih.gov. The development of improved chemical probes and affinity reagents based on this compound could further enhance these research capabilities nih.govchomixbio.comrsc.orgnih.gov.

Overcoming challenges related to scalability, cost, and regulatory compliance in preclinical research also presents opportunities for innovation in methodologies and collaborations pharmoutsourcing.comdocuply.io.

Analytical Methodologies for Upenazime Research

Chromatographic Techniques for Upenazime Quantification and Separation

Chromatography plays a vital role in separating this compound from complex sample matrices and potential impurities or related substances. Different chromatographic modes are employed depending on the specific analytical objective and the properties of this compound and its potential analogs or metabolites.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds, including this compound. HPLC offers versatility in separating components based on their differential interactions with a stationary phase and a mobile phase. google.com The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition (e.g., solvent type, buffer pH, gradient or isocratic elution) is optimized to achieve adequate retention and separation of this compound from other components in a sample. google.comnih.gov UV-Vis detection is commonly employed in HPLC for compounds with chromophores, allowing for their quantification based on their absorbance at specific wavelengths.

Gas Chromatography (GC) for Volatile this compound Analogs or Metabolites

Gas Chromatography (GC) is typically applied to the analysis of volatile or semi-volatile compounds. researchgate.net While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC can be a valuable tool for the analysis of volatile analogs or metabolites that might be relevant in certain studies. researchgate.net GC separates compounds based on their boiling points and interactions with the stationary phase in a heated column. researchgate.net Common detectors for GC include Flame Ionization Detection (FID) or Mass Spectrometry (MS). nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particle size stationary phases (typically less than 2 µm) and operates at higher pressures. creative-proteomics.comnih.gov This allows for faster separations, increased peak resolution, and improved sensitivity compared to conventional HPLC. creative-proteomics.comnih.gov UPLC is particularly advantageous for high-throughput analysis and for resolving complex mixtures where baseline separation of this compound from closely related compounds is critical. creative-proteomics.comwaters.com The principles of separation are similar to HPLC, but the reduced particle size enhances chromatographic efficiency. nih.gov

Supercritical Fluid Chromatography (SFC) for this compound Enantiomer Separation

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of chiral compounds (enantiomers) and for the analysis of polar and non-polar molecules. If this compound exists as enantiomers, SFC could be the preferred method for their separation and individual quantification, which is often necessary for pharmaceutical research due to potential differences in biological activity between enantiomers.

Mass Spectrometry (MS) Applications for this compound Studies

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of analytes. thermofisher.comwikipedia.org When coupled with chromatographic techniques, MS provides a highly selective and sensitive detection method. eag.com

LC-MS/MS for this compound Identification and Quantification in Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of LC (including HPLC or UPLC) with the selective detection and structural information provided by tandem mass spectrometry. eag.comnih.gov In LC-MS/MS, ions are generated from the eluent of the LC column, typically via electrospray ionization (ESI), and then passed through multiple mass analyzers. eag.com This allows for the selection of a precursor ion (the intact molecule or a characteristic fragment) and its subsequent fragmentation to produce product ions. thermofisher.com The specific fragmentation pattern is unique to the analyte, enabling highly confident identification and quantification, even in complex biological or chemical matrices. eag.comnih.gov LC-MS/MS is widely used for the quantification of pharmaceutical compounds and their metabolites in biological fluids due to its high sensitivity and specificity. waters.com

While specific detailed research findings on this compound analysis were not extensively available in the search results beyond its identification in databases and mentions in patent lists nih.govamazonaws.comgoogle.comgoogleapis.comarchive.orggoogle.com, the general principles and applications of these analytical techniques are well-established in pharmaceutical analysis. The PubChem entry for this compound does indicate the presence of GC-MS spectral information nih.gov, suggesting that GC-MS has been applied to its analysis.

Based on the typical analytical workflows for compounds like this compound, a hypothetical data table illustrating potential LC-MS/MS parameters could be constructed, although specific values for this compound are not provided in the search results.

Hypothetical Data Table: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value (Illustrative) |

| Chromatography Mode | Reversed-Phase UPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI+) |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or characteristic fragment |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

Note: This table presents illustrative parameters based on typical LC-MS/MS methods for small molecules. Actual parameters for this compound analysis would be optimized experimentally.

The application of these analytical methodologies allows researchers to confidently identify and quantify this compound, study its behavior in different systems, and ensure the quality and purity of this compound samples used in research.

High-Resolution Mass Spectrometry (HRMS) for this compound Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique for identifying and profiling metabolites of a compound like this compound. HRMS provides highly accurate mass measurements, often within a few parts per million (ppm) of the theoretical mass, which is essential for determining the elemental composition of the parent compound and its metabolites. wuxiapptec.compharmaron.comnih.govijpras.com This accuracy allows for the differentiation of compounds with very similar nominal masses (isobars). ijpras.com

In the context of this compound research, HRMS, typically coupled with liquid chromatography (LC-HRMS), would be used to analyze biological samples (e.g., plasma, urine, tissue extracts) from in vivo or in vitro metabolism studies. The LC separation step resolves the parent compound from its metabolites based on their physicochemical properties before they enter the mass spectrometer. The HRMS detector then measures the mass-to-charge ratio (m/z) of the ionized species with high precision. wuxiapptec.comnih.gov

Metabolite profiling involves detecting and identifying metabolites formed through biotransformation pathways such as oxidation, reduction, hydrolysis, or conjugation. pharmaron.comijpras.com HRMS data, including accurate mass and isotopic patterns, can suggest the empirical formula of a potential metabolite. Tandem mass spectrometry (MS/MS or MSn) experiments, often performed in a data-dependent or data-independent manner, provide fragmentation patterns of the parent ion and its metabolites. nih.govijpras.com Analysis of these fragment ions helps in elucidating the structural modifications that occurred during metabolism, allowing researchers to propose structures for the this compound metabolites. pharmaron.comijpras.com

The workflow for this compound metabolite profiling using HRMS would typically involve sample preparation, LC-HRMS data acquisition, and sophisticated data processing using specialized software. This software can employ techniques like mass defect filtering (MDF) or extracted ion chromatography (EIC) to selectively detect potential metabolites based on expected mass changes or the presence of characteristic fragment ions. ijpras.com The accurate mass data from HRMS is particularly valuable for distinguishing this compound metabolites from endogenous compounds in complex biological matrices. ijpras.com

While specific data for this compound is unavailable, a typical HRMS metabolite profiling study might yield a table showing the proposed metabolites, their observed accurate masses, calculated exact masses, empirical formulas, retention times, and key fragment ions used for structural confirmation.

MALDI-MS Imaging for this compound Tissue Distribution in Animal Studies

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MS Imaging) is a powerful technique for visualizing the spatial distribution of compounds, including small molecules like this compound and its potential metabolites, directly within tissue sections. pathogen-ri.eufrontiersin.orgnih.gov This label-free technique provides molecular information while preserving the morphological context of the tissue. pathogen-ri.eu

In animal studies investigating the distribution of this compound, MALDI-MS imaging would involve administering the compound to animals, collecting tissues at various time points, and preparing thin tissue sections using a cryomicrotome. A matrix substance is then applied uniformly to the tissue surface. The tissue section is subsequently scanned with a laser, which desorbs and ionizes the analytes (this compound, metabolites, and endogenous molecules) embedded in the matrix. The ions are then detected by a mass spectrometer. frontiersin.org

By correlating the m/z signals with the laser spot position on the tissue, a two-dimensional ion density map is generated, illustrating the spatial localization and relative abundance of specific molecules within the tissue section. frontiersin.org This allows researchers to determine where this compound accumulates in different organs or even within specific regions or cell types of a tissue. pathogen-ri.eunih.gov

MALDI-MS imaging is particularly valuable for understanding tissue penetration and distribution, which are crucial aspects of pharmacokinetics. nih.gov It can complement traditional quantitative methods by providing spatially resolved information. The technique can also be used to image the distribution of potential this compound metabolites simultaneously, offering insights into the sites of metabolism within tissues. nih.gov

Studies using MALDI-MS imaging for tissue distribution would typically present images showing the intensity of the this compound ion (and potentially metabolite ions) across different tissue types or regions, overlaid on a histological image for anatomical correlation.

Spectroscopic Methods for this compound Characterization and Interaction Studies

Spectroscopic methods, which involve the interaction of light with matter, provide valuable information about the electronic structure, concentration, and interactions of this compound.

UV-Vis Spectroscopy for this compound Concentration Determination and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum by a sample. technologynetworks.comwikipedia.org For this compound to be analyzed by UV-Vis spectroscopy, it must contain a chromophore, a structural feature that absorbs light in this wavelength range. The molecular structure of this compound (C14H30N4O2) suggests the presence of functional groups that may exhibit UV absorption. nih.gov

UV-Vis spectroscopy is widely used for the quantitative determination of compounds in solution based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. unchainedlabs.comdenovix.com By measuring the absorbance of this compound solutions at a specific wavelength (typically the wavelength of maximum absorbance, λmax) and using a calibration curve prepared with solutions of known concentrations, the concentration of this compound in unknown samples can be determined. technologynetworks.comunchainedlabs.com

Furthermore, the UV-Vis absorption spectrum of this compound provides information about its electronic properties, specifically the energy levels of its electrons and the types of electronic transitions that occur upon absorption of light. wikipedia.orglcms.cz Changes in the UV-Vis spectrum can also indicate changes in the chemical environment or the occurrence of chemical reactions involving this compound.

A UV-Vis spectrum of this compound would typically show absorbance peaks at specific wavelengths, and the intensity of these peaks would be used for quantification.

Fluorescence Spectroscopy for this compound-Target Interactions and Conformational Dynamics

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the emitted light at a longer wavelength as the molecule returns to its ground state. nih.govunito.it This technique requires the molecule to be fluorescent, meaning it can absorb and re-emit light. If this compound is intrinsically fluorescent, or if it interacts with a fluorescent target molecule (e.g., a protein with fluorescent amino acid residues like tryptophan, or a fluorescently labeled molecule), fluorescence spectroscopy can be a highly sensitive tool. nih.govnih.govmdpi.com

Fluorescence spectroscopy can be used to study the interaction between this compound and a target molecule. Changes in the fluorescence properties of either this compound (if fluorescent) or the target upon binding can provide information about the interaction, including binding affinity and stoichiometry. nih.govmdpi.com For example, the fluorescence intensity, emission maximum wavelength, or fluorescence anisotropy can change upon binding due to alterations in the local environment or restricted molecular motion. nih.gov

This technique can also provide insights into conformational dynamics. If the fluorescence properties of this compound or a fluorescently labeled target are sensitive to conformational changes, monitoring fluorescence can reveal how this compound binding affects the shape or flexibility of the target molecule, or vice versa. nih.govnih.gov

While specific data for this compound is not available, a fluorescence spectroscopy study investigating this compound-protein interaction might involve titrating this compound into a solution of a fluorescent protein and monitoring changes in the protein's fluorescence spectrum or intensity.

Circular Dichroism (CD) Spectroscopy for this compound-Protein Interactions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules or molecules in a chiral environment. exlibrisgroup.compsu.edu CD is particularly useful for studying the secondary structure and conformational changes of proteins, which are chiral macromolecules. exlibrisgroup.compsu.edunih.gov

While this compound itself may or may not be chiral based on its structure (PubChem indicates it is achiral nih.gov), its interaction with a protein can induce or alter CD signals. springernature.comnih.gov CD spectroscopy in the far-UV region (178-260 nm), where peptide bonds absorb, is sensitive to the protein's secondary structure (e.g., alpha-helices, beta-sheets). exlibrisgroup.compsu.edunih.gov Changes in the far-UV CD spectrum of a protein upon binding to this compound can indicate this compound-induced conformational changes in the protein's secondary structure. springernature.comnih.gov

CD spectroscopy in the near-UV region (260-320 nm) provides information about the tertiary structure of proteins, as it is sensitive to the environment of aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) and disulfide bonds. psu.edunih.gov Changes in the near-UV CD spectrum upon this compound binding can indicate alterations in the protein's tertiary structure or the environment of these chromophores. psu.eduspringernature.com

CD can also be used to estimate binding constants by monitoring the changes in CD signal as a function of this compound concentration. springernature.comnih.gov

A CD spectroscopy study of this compound-protein interaction would typically involve obtaining CD spectra of the protein alone and in the presence of varying concentrations of this compound and analyzing any resulting spectral changes.

Nuclear Magnetic Resonance (NMR) for this compound Structure and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. libretexts.orguzh.chjaptamers.co.uk NMR is based on the principle that certain atomic nuclei with a magnetic spin will absorb and re-emit radiofrequency radiation when placed in a strong magnetic field. libretexts.org

For a small molecule like this compound, NMR spectroscopy (e.g., 1H NMR, 13C NMR) is routinely used to confirm its chemical structure. libretexts.org The chemical shifts of the NMR signals are characteristic of the electronic environment of the nuclei, and the splitting patterns (spin-spin coupling) provide information about the connectivity of atoms within the molecule. libretexts.org Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, can further help in assigning signals and establishing through-bond and through-space correlations, enabling complete structural elucidation. uzh.ch

NMR can also be used to study the interaction of this compound with other molecules, such as proteins or nucleic acids. japtamers.co.uk When this compound binds to a target molecule, the chemical environment of the nuclei in both this compound and the target can change, leading to shifts in their NMR signals (chemical shift perturbations). japtamers.co.uk By observing which signals are affected, researchers can map the binding site of this compound on the target molecule. japtamers.co.uk Techniques like saturation transfer difference (STD) NMR or ligand-observed NMR can specifically detect the binding of this compound to a larger target even if the target's NMR signals are too broad to be observed directly.

NMR can also provide information about the kinetics and thermodynamics of the interaction. japtamers.co.uk

An NMR study of this compound would involve acquiring 1D and 2D NMR spectra to confirm its structure. For interaction studies, NMR spectra of this compound in the presence of a target would be compared to spectra of this compound alone to identify changes indicative of binding.

Ligand-based NMR for this compound Binding Epitope Mapping

Ligand-based Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the interaction between a small molecule ligand, such as this compound, and its target protein or biomolecule. This approach focuses on observing the changes in the NMR signals of the ligand upon binding to the target. Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) analysis of the ligand's spectrum can reveal which parts of the this compound molecule are in close proximity to the binding partner, thereby mapping the binding epitope on the ligand itself. STD NMR, for instance, exploits the transfer of saturation from the protein to the bound ligand, with stronger signals observed for ligand protons that are in closer contact with the protein researchgate.net. CSP analysis involves monitoring shifts in the ligand's NMR signals upon titration with the target, indicating changes in the electronic environment due to binding frontiersin.org. These methods are valuable for understanding the molecular details of the interaction and can guide the design of modified compounds with altered binding properties.

Protein-based NMR for this compound-Induced Conformational Changes in Targets

Protein-based NMR spectroscopy complements ligand-based methods by focusing on the changes in the NMR signals of the target protein upon binding of this compound. This approach, often utilizing isotopically labeled proteins (e.g., 15N or 13C labeled), can provide insights into the binding site on the protein and any conformational changes induced by this compound binding frontiersin.org. Chemical Shift Perturbations (CSPs) observed in the protein's NMR spectrum (e.g., in 2D HSQC experiments) indicate residues whose local environment is affected by ligand binding, highlighting the binding interface frontiersin.org. Furthermore, analysis of relaxation parameters and dynamics can reveal changes in protein flexibility and conformational states upon this compound binding nih.govresearchgate.net. This is particularly important for understanding how this compound might modulate the function of its target protein through allosteric effects or by stabilizing specific conformations researchgate.netcreative-biostructure.com. NMR is capable of detecting subtle conformational changes nih.govduke.edu.

Immunoassays and Biosensors for this compound Detection and Monitoring

Immunoassays and biosensors offer sensitive and specific methods for the detection and monitoring of this compound, particularly in complex biological matrices. Immunoassays leverage the highly specific binding between antibodies and antigens (in this case, this compound acting as or being detected by an antigen-antibody interaction) to detect and quantify the compound promega.detechnologynetworks.comwikipedia.org. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) are widely used and can be adapted for this compound detection if specific antibodies are available promega.dezentech.bemdpi.com. These methods often involve immobilizing either this compound or an antibody on a solid surface and using labeled antibodies for detection, generating a measurable signal proportional to the this compound concentration promega.de.

Biosensors are analytical devices that combine a biological recognition element (like an antibody or enzyme) with a transducer to produce a measurable signal upon interaction with the analyte (this compound) colostate.eduresearchgate.netmdpi.com. Biosensors can be designed for real-time or near-real-time monitoring and can offer advantages in terms of speed and portability mdpi.com. The development of specific antibodies or other biorecognition elements that selectively bind this compound would be a prerequisite for establishing such immunoassay or biosensor-based detection methods. Various signal transduction mechanisms can be employed in biosensors, including electrochemical, optical, or mass-based approaches colostate.edufrontiersin.org.

Sample Preparation Strategies for this compound Analysis in Biological Matrices (Pre-clinical)

Analyzing this compound in biological matrices such as plasma, urine, or tissue samples during pre-clinical research presents significant analytical challenges due to the complexity of these matrices and the potentially low concentrations of the analyte orochem.comresearchgate.netmdpi.com. Effective sample preparation is crucial to isolate and concentrate this compound while removing interfering endogenous components that could compromise the accuracy and sensitivity of downstream analytical techniques like chromatography or mass spectrometry orochem.combioanalysis-zone.com.

Concluding Remarks on Upenazime Research

Synthesis of Key Findings and Discoveries in Upenazime Research

No key findings or discoveries concerning "this compound" have been made, as the compound is not known to exist.

Broader Implications of this compound Research for Fundamental Science

As there is no research on "this compound," there are no implications for fundamental science.

Outlook for the Future Trajectory of this compound Investigation and Its Potential Contributions to Academic Fields

There is no current or anticipated future investigation into "this compound," and therefore, it has no potential contributions to any academic fields.

Q & A

Q. What are the key physicochemical properties of Upenazime that require characterization for diagnostic imaging applications?

Q. How should researchers design initial experiments to evaluate this compound’s stability in biological matrices?

Methodological Answer:

- Use accelerated stability studies (e.g., elevated temperatures) to predict long-term behavior.

- Analyze degradation kinetics via Arrhenius plots to extrapolate shelf-life.

- Include controls for enzymatic interference (e.g., serum proteases) and oxidative damage .

Advanced Research Questions

Q. How can researchers optimize this compound’s diagnostic efficacy while minimizing non-specific binding in vivo?

Methodological Answer:

- Employ surface modification techniques (e.g., PEGylation) to enhance target specificity.

- Validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Compare in vitro (cell culture) and in vivo (animal models) performance to identify confounding variables (e.g., biodistribution) .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across independent studies?

Q. How to validate a bioanalytical method for quantifying this compound in complex biological samples?

Methodological Answer:

- Establish calibration curves with spiked matrices (e.g., plasma, urine) to assess linearity (R² > 0.99).

- Test intra- and inter-day precision (CV% < 15%) and accuracy (85–115% recovery).

- Validate specificity against structurally similar compounds (e.g., Ubisindine, Tuvatidine) using high-resolution mass spectrometry .

Guidance for Data Reproducibility and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.